molecular formula C10H18O2Si B14543997 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one CAS No. 62269-49-2

2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one

Cat. No.: B14543997
CAS No.: 62269-49-2
M. Wt: 198.33 g/mol
InChI Key: IFWOXYMKWGZSQC-UHFFFAOYSA-N
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Description

2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with a trimethylsilyl group attached to the oxygen atom. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one typically involves the reaction of 4,4-dimethylcyclohexane-1,3-dione with hexamethyldisilazane (HMDS) under mild conditions. This reaction is catalyzed by iridium and involves allylic enolization and keto-enol isomerization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, often scaled up with appropriate adjustments to reaction conditions and catalysts to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one exerts its effects involves its ability to undergo keto-enol isomerization. This process is facilitated by the presence of the trimethylsilyl group, which stabilizes the enolate form and enhances the compound’s reactivity in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other cyclohexenone derivatives. This makes it particularly valuable in synthetic organic chemistry for the development of new reactions and the synthesis of complex molecules.

Properties

CAS No.

62269-49-2

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

2-methyl-3-trimethylsilyloxycyclohex-2-en-1-one

InChI

InChI=1S/C10H18O2Si/c1-8-9(11)6-5-7-10(8)12-13(2,3)4/h5-7H2,1-4H3

InChI Key

IFWOXYMKWGZSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)O[Si](C)(C)C

Origin of Product

United States

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